Momipp

Description

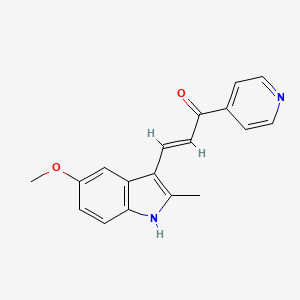

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16N2O2 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

(E)-3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-pyridin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C18H16N2O2/c1-12-15(4-6-18(21)13-7-9-19-10-8-13)16-11-14(22-2)3-5-17(16)20-12/h3-11,20H,1-2H3/b6-4+ |

InChI Key |

UPJCYXIOWHZRLU-GQCTYLIASA-N |

Isomeric SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)/C=C/C(=O)C3=CC=NC=C3 |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)C=CC(=O)C3=CC=NC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MOMIPP; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-MOMIPP: A Novel Brain-Penetrant Antimitotic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one, commonly known as 6-MOMIPP, is a novel synthetic, indole-based chalcone with potent antimitotic activity.[1][2][3] It has emerged as a promising small-molecule therapeutic candidate, particularly for the treatment of aggressive brain tumors like glioblastoma.[1][2][3] A key feature of 6-MOMIPP is its ability to effectively cross the blood-brain barrier, a significant hurdle for many chemotherapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of 6-MOMIPP, including its chemical structure, mechanism of action, pharmacological effects, and the experimental protocols used for its characterization.

Chemical Structure

6-MOMIPP is characterized by an indolyl-pyridinyl-propenone core. The systematic name for 6-MOMIPP is 3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one. Its structure is distinguished by a methoxy group at the 6' position of the indole ring, a modification that critically shifts its biological activity from inducing methuosis (a form of non-apoptotic cell death) to microtubule disruption.[1]

Caption: Chemical Structure of 6-MOMIPP.

Mechanism of Action

6-MOMIPP functions as a potent microtubule-destabilizing agent.[1][2][3] Its primary mechanism of action involves binding to the colchicine-binding site on β-tubulin.[1][2][3] This interaction inhibits tubulin polymerization, leading to the disruption of the microtubule network, which is crucial for various cellular processes, most notably mitotic spindle formation.

The disruption of microtubule dynamics by 6-MOMIPP triggers a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][4][2][3]

Signaling Pathway of 6-MOMIPP-Induced Apoptosis

The apoptotic cell death induced by 6-MOMIPP is a caspase-dependent process mediated by a well-defined signaling pathway.[1][4][2] Upon microtubule disruption, cells are arrested in mitosis, which leads to the sustained activation of Cyclin-dependent kinase 1 (Cdk1).[4][2] Activated Cdk1 then phosphorylates anti-apoptotic proteins of the Bcl-2 family, specifically Bcl-2 and Bcl-xL, thereby inactivating them.[4][2] This phosphorylation event is a critical step that shifts the cellular balance towards apoptosis. Furthermore, microtubule depolymerization is known to cause sustained activation of the stress-activated c-Jun N-terminal kinase (JNK), which can also contribute to the phosphorylation of Bcl-2 family proteins.[4] The inactivation of anti-apoptotic Bcl-2 proteins ultimately leads to the activation of the caspase cascade, resulting in programmed cell death.[1][4][2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. 6-MOMIPP, a novel brain-penetrant anti-mitotic indolyl-chalcone, inhibits glioblastoma growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

6-MOMIPP: A Technical Guide to a Novel Microtubule-Disrupting Agent for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-MOMIPP (3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one), a novel indole-based chalcone that functions as a potent microtubule-disrupting agent. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes associated signaling pathways and workflows.

Core Mechanism of Action

6-MOMIPP exerts its anti-cancer effects by directly interacting with the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport.[1][2][3]

Key Features:

-

Target: Binds to the colchicine binding site on β-tubulin.[1][2][3]

-

Effect: Disrupts microtubule polymerization, leading to the disassembly of the mitotic spindle.

-

Cellular Outcome: Induces mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering caspase-dependent apoptosis.[1][2][3]

Quantitative Data Summary

The table below summarizes the reported biological activities of 6-MOMIPP at various concentrations.

| Concentration | Cell Line | Observed Effect | Reference |

| ≥ 250 nM | U251 Glioblastoma | Induction of mitotic arrest, caspase activation, and loss of cell viability. | [1][2][3] |

| 1 µM | Multiple Cancer Cell Lines | Significant reduction in cell viability. | [1][2][3] |

| 1 µM | Normal Cells (e.g., differentiated neurons) | No significant effect on viability, suggesting a degree of cancer cell selectivity. | [1][2][3] |

Signaling Pathway

6-MOMIPP-induced microtubule disruption initiates a signaling cascade that culminates in apoptotic cell death. The pathway involves the activation of Cyclin-dependent kinase 1 (Cdk1), which in turn phosphorylates anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade.

References

- 1. 6-MOMIPP, a Novel Brain-Penetrant Antimitotic Indolyl-Chalcone, Inhibits Glioblastoma Growth and Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-MOMIPP, a novel brain-penetrant anti-mitotic indolyl-chalcone, inhibits glioblastoma growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Momipp-Induced Methuosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methuosis is a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes, leading to metabolic collapse and cell rupture. The synthetic indolyl-pyridinyl-propenone, Momipp, has emerged as a potent inducer of methuosis in various cancer cell lines, particularly glioblastoma, offering a promising therapeutic avenue for apoptosis-resistant cancers. This technical guide provides a comprehensive overview of the core mechanisms of this compound-induced methuosis, detailing its molecular targets, signaling pathways, and effects on cancer cell physiology. This document summarizes key quantitative data, provides detailed experimental protocols for researchers, and visualizes complex biological processes through signaling pathway and workflow diagrams.

Introduction to this compound and Methuosis

This compound, a small molecule macropinocytosis inducer, has been identified as an inhibitor of PIKfyve, a lipid kinase that plays a crucial role in the regulation of endosomal trafficking.[1] By inhibiting PIKfyve, this compound disrupts the maturation and recycling of macropinosomes, leading to their accumulation and the characteristic vacuolization seen in methuosis.[2] This distinct form of cell death is particularly relevant in the context of cancers with upregulated macropinocytosis, such as those with RAS mutations.[3] The ability of this compound to induce cell death in a non-apoptotic manner makes it a compelling candidate for overcoming resistance to conventional chemotherapeutics that primarily trigger apoptosis.[4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from studies on this compound's effects on cancer cells.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line(s) | Concentration | Effect | Reference(s) |

| Vacuolization | U373, Hs683 | 3 µM | Induction of cell vacuolization. | [1] |

| Metabolic Disruption | U251 | 10 µM | Early disruptions of glucose uptake and glycolytic metabolism. | [1] |

| JNK Pathway Activation | U251 | 10 µM | Activation of the JNK stress kinase pathway. | [1] |

| PIKfyve Kinase Inhibition (IC50) | Purified PIKfyve | 5.05 nM | Potent inhibition of PIKfyve kinase activity. | [4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference(s) |

| Athymic CrTac:NCR-Foxn1 mice (female, 7-8 weeks) | Intracerebral Glioblastoma Xenograft | 80 mg/kg; intraperitoneally; once daily for 15 consecutive days | Moderately effective in suppressing tumor progression. | [1] |

Signaling Pathways in this compound-Induced Methuosis

This compound triggers a cascade of signaling events that culminate in methuotic cell death. The primary mechanism involves the inhibition of PIKfyve, which disrupts endosomal trafficking. This leads to the activation of the JNK1/2 stress kinase pathway, resulting in the phosphorylation of downstream targets such as c-Jun, Bcl-2, and Bcl-xL.[1][5]

Diagram: this compound-Induced Signaling Pathway

Caption: Signaling cascade initiated by this compound, leading to methuosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-induced methuosis.

Cell Culture

-

Cell Line: U251 human glioblastoma cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a 1:4 or 1:5 ratio.

Induction of Methuosis

-

Plate U251 cells in a suitable culture vessel (e.g., 6-well plate or T-25 flask).

-

Allow cells to adhere and reach approximately 70% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 3 µM for vacuolization studies, 10 µM for cell death assays).

-

Replace the existing medium with the this compound-containing medium.

-

Incubate the cells for the desired time period (e.g., 4 hours for initial vacuolization, 24-48 hours for cell death assessment).

-

Observe cellular morphology using phase-contrast microscopy.

Diagram: Experimental Workflow for Methuosis Induction

Caption: Workflow for inducing and analyzing methuosis in vitro.

Western Blot Analysis for JNK Activation

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Glucose Uptake Assay

-

Cell Plating: Seed U251 cells in a 96-well plate.

-

Treatment: Treat cells with 10 µM this compound for the desired duration (e.g., 4 or 24 hours).

-

Glucose-free Medium: Wash cells and incubate in glucose-free medium for 15-30 minutes.

-

2-NBDG Incubation: Add 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG), a fluorescent glucose analog, to a final concentration of 50-100 µM and incubate for 20-30 minutes.

-

Wash: Wash cells with ice-cold PBS to remove extracellular 2-NBDG.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or microscope.

In Vivo Glioblastoma Xenograft Model

-

Animal Model: Athymic nude mice (e.g., CrTac:NCR-Foxn1), female, 7-8 weeks old.

-

Tumor Cell Implantation: Intracranially implant U251 cells that are engineered to express luciferase (U251-Luc) to allow for bioluminescence imaging.

-

Treatment Protocol:

-

Allow tumors to establish for approximately 4 days post-implantation.

-

Administer this compound at a dose of 80 mg/kg via intraperitoneal (i.p.) injection.

-

Treat once daily for 15 consecutive days.

-

The control group should receive vehicle (e.g., DMSO and/or saline).

-

-

Tumor Growth Monitoring: Monitor tumor progression using bioluminescence imaging at regular intervals.

-

Endpoint: At the end of the study, euthanize the mice and collect brain tissue for histological analysis.

Conclusion and Future Directions

This compound represents a novel and promising agent for cancer therapy, particularly for tumors that are resistant to apoptosis. Its mechanism of action, centered on the induction of methuosis through PIKfyve inhibition and JNK pathway activation, provides a unique approach to eliminating cancer cells. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into this compound and other methuosis-inducing compounds. Future studies should focus on optimizing the therapeutic window of this compound, exploring its efficacy in combination with other anticancer agents, and identifying predictive biomarkers for patient stratification. The development of more potent and specific analogs of this compound could further enhance its clinical potential.

References

- 1. 6-MOMIPP, a novel brain-penetrant anti-mitotic indolyl-chalcone, inhibits glioblastoma growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GLUT1 Polyclonal Antibody (PA1-1063) [thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 5. ptglab.com [ptglab.com]

An In-depth Technical Guide on the Discovery and Characterization of MOMIPP and its Analogs

This technical guide provides a comprehensive overview of the synthetic indolyl-pyridinyl-propenone (IPP) MOMIPP and its structural analog, 6-MOMIPP. These compounds have been identified as potent anti-cancer agents with distinct mechanisms of action, offering potential therapeutic avenues for diseases such as glioblastoma. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visual representations of the associated signaling pathways.

This compound: An Inducer of Methuosis

This compound (trans 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one) is a notable member of the IPP class of synthetic chalcones.[1] It is a PIKfyve inhibitor that induces a unique form of non-apoptotic cell death known as 'methuosis' in glioblastoma and other cancer cell lines.[1][2][3] This process is characterized by the accumulation of cytoplasmic vacuoles derived from macropinosomes and late endosomes, leading to metabolic failure and eventual rupture of the plasma membrane.[4] this compound is also capable of penetrating the blood-brain barrier.[2][5]

Data Presentation

The following table summarizes the effective concentrations and dosage of this compound in various experimental settings.

| Parameter | Cell Line(s) | Concentration/Dosage | Outcome |

| Cell Vacuolization | U373 and Hs683 | 3 μM | Induction of cellular vacuolization.[2][6] |

| Metabolic Disruption | - | 10 μM | Causes early disruptions of glucose uptake and glycolytic metabolism.[2][6] |

| JNK Pathway Activation | U251 | 10 μM | Activation of the JNK stress kinase pathway.[2] |

| In Vivo Tumor Suppression | Athymic CrTac:NCR-Foxn1 mice with intracerebral glioblastoma xenografts | 80 mg/kg (i.p. once daily for 15 days) | Moderately effective in suppressing tumor progression.[2][6] |

Experimental Protocols

1.2.1. Western Blot Analysis for JNK Pathway Activation

This protocol was utilized to assess the activation of the JNK signaling pathway in response to this compound treatment.

-

Cell Line: U251 glioblastoma cells.[2]

-

Treatment: Cells were treated with 10 μM this compound.[2]

-

Incubation Time: 4 hours or 24 hours.[2]

-

Procedure: Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were then transferred to a membrane and probed with antibodies specific for phosphorylated and total JNK1/2, c-Jun, Bcl-2, and Bcl-xL.

-

Outcome: This analysis revealed that this compound selectively activates the JNK1/2 stress kinase pathway, leading to the phosphorylation of c-Jun, Bcl-2, and Bcl-xL.[2]

1.2.2. In Vivo Glioblastoma Xenograft Study

This protocol was employed to evaluate the anti-tumor efficacy of this compound in a living model.

-

Animal Model: Female Athymic CrTac:NCR-Foxn1 mice (7-8 weeks old).[2]

-

Tumor Implantation: Intracerebral xenografts were established in the mice.

-

Treatment: Mice were administered this compound at a dosage of 80 mg/kg via intraperitoneal (i.p.) injection once daily for 15 consecutive days.[2][6]

-

Outcome: The treatment was found to be moderately effective in suppressing the progression of intracerebral glioblastoma xenografts.[2][6]

Signaling Pathway

This compound's mechanism of action involves the selective activation of the JNK1/2 stress kinase pathway. This leads to the phosphorylation of downstream targets, including c-Jun and the pro-survival members of the Bcl-2 family, Bcl-2 and Bcl-xL. This signaling cascade is a key event in the methuosis death process.[4][7]

6-MOMIPP: A Microtubule-Disrupting Agent

A subtle modification of the this compound structure, moving the methoxy group from the 5' to the 6' position on the indole ring, results in 6-MOMIPP with a completely different biological activity.[1] Instead of inducing methuosis, 6-MOMIPP acts as a novel microtubule disruptor that targets the colchicine binding site on β-tubulin.[3][8] This leads to mitotic arrest and caspase-dependent cell death.[3][8] Like its parent compound, 6-MOMIPP can also cross the blood-brain barrier.[3][8]

Data Presentation

The following tables summarize the effective concentrations and pharmacokinetic properties of 6-MOMIPP.

In Vitro Efficacy of 6-MOMIPP

| Parameter | Cell Line | Concentration | Outcome |

| Mitotic Arrest, Caspase Activation, and Loss of Cell Viability | U251 glioblastoma | ≥ 250 nM | Induction of apoptosis.[3][8] |

| Cdk1 and Bcl-2/Bcl-xL Phosphorylation | U251 glioblastoma | 1 µM | Activation of Cdk1 and phosphorylation of Bcl-2 and Bcl-xL.[7] |

Pharmacokinetics of 6-MOMIPP in Mice

| Parameter | Value |

| Brain Penetration | Concentrations in the brain mirror those in the plasma, indicating ready penetration of the blood-brain barrier.[3][8] |

Experimental Protocols

2.2.1. In Vitro Tubulin Polymerization Assay

This assay is used to determine the direct effect of a compound on the polymerization of tubulin into microtubules.

-

Materials: A tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin (e.g., porcine), buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, and a fluorescent reporter.[9]

-

Procedure:

-

Prepare a solution of tubulin (e.g., 2 mg/ml) in the assay buffer containing GTP and a fluorescent reporter.[9]

-

Transfer the solution to a pre-warmed 96-well plate.[9]

-

Add the test compound (6-MOMIPP) at the desired concentration. Controls should include a vehicle (e.g., DMSO) and known microtubule inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel).[9]

-

Monitor tubulin polymerization at 37°C for a set period (e.g., 60 minutes) by measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm and 450 nm, respectively).[9]

-

-

Outcome: This assay can determine if a compound inhibits or enhances tubulin polymerization. 6-MOMIPP was found to inhibit tubulin polymerization.[1]

2.2.2. Cell Viability Assay

This assay measures the proportion of viable cells in a population after treatment with a test compound.

-

Procedure:

-

Seed cells (e.g., U251) in 96-well plates.[7]

-

Treat the cells with various concentrations of 6-MOMIPP or a vehicle control for a specified time (e.g., 48 hours).[7]

-

Use a commercial viability assay kit (e.g., CellTiter-Glo®) to measure cell viability according to the manufacturer's instructions. This particular assay measures ATP levels as an indicator of metabolically active cells.[7]

-

-

Outcome: This assay quantifies the cytotoxic effects of 6-MOMIPP.

2.2.3. Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Outcome: This analysis can reveal if a compound causes cell cycle arrest at a specific phase. 6-MOMIPP was shown to cause arrest in the G2/M phase.[8]

2.2.4. Liquid Chromatography-Mass Spectrometry (LC/MS) for Pharmacokinetic Studies

LC/MS is a powerful analytical technique used to quantify the concentration of a compound in biological samples.

-

Sample Preparation:

-

Collect blood and tissue (e.g., brain, liver) samples from mice at various time points after administration of 6-MOMIPP.

-

Process the samples to extract the compound. This may involve homogenization of tissues and liquid-liquid or solid-phase extraction.

-

-

LC/MS Analysis:

-

Inject the extracted samples into a liquid chromatography system to separate the compound of interest from other components in the sample.

-

The separated compound is then introduced into a mass spectrometer for detection and quantification.

-

-

Outcome: This method allows for the determination of the concentration of 6-MOMIPP in different tissues over time, providing crucial pharmacokinetic data such as its ability to cross the blood-brain barrier.[3][8]

Signaling Pathway

6-MOMIPP-induced mitotic arrest leads to the sustained activation of Cyclin-dependent kinase 1 (Cdk1).[3][8] Activated Cdk1, in turn, phosphorylates and inactivates the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting apoptosis.[3][8] Additionally, microtubule disruption by 6-MOMIPP can lead to the activation of the stress kinase JNK, which has also been implicated in the phosphorylation of Bcl-2 and Bcl-xL.[10]

References

- 1. 6-MOMIPP, a Novel Brain-Penetrant Antimitotic Indolyl-Chalcone, Inhibits Glioblastoma Growth and Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | PI3K | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-MOMIPP, a novel brain-penetrant anti-mitotic indolyl-chalcone, inhibits glioblastoma growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro tubulin polymerization assay [bio-protocol.org]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

Foundational Research on Indolyl-Chalcones: A Technical Guide for Drug Discovery

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Indolyl-chalcones, a hybrid class of molecules integrating the indole nucleus and the chalcone scaffold (1,3-diaryl-2-propen-1-one), have emerged as a significant area of interest in medicinal chemistry. The unique structural combination gives rise to a wide spectrum of pharmacological activities, positioning these compounds as promising leads for the development of novel therapeutics. This technical guide provides an in-depth overview of the foundational research on indolyl-chalcones, covering their synthesis, diverse biological activities, and underlying mechanisms of action. It includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of critical signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to Indolyl-Chalcones

Chalcones are naturally occurring precursors to flavonoids and isoflavonoids, characterized by an α,β-unsaturated ketone system that connects two aromatic rings.[1] This core structure is a "privileged scaffold" in medicinal chemistry, known for its straightforward synthesis and broad biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3] The indole moiety, a prominent heterocyclic structure found in essential amino acids like tryptophan and numerous pharmaceuticals, is also a key pharmacophore known for a wide range of therapeutic properties.[4]

The fusion of these two pharmacophores into indolyl-chalcone hybrids has yielded compounds with enhanced potency and novel mechanisms of action. These derivatives are being extensively investigated for their potential to address various diseases, particularly cancer and inflammatory conditions.

Synthesis of Indolyl-Chalcones

The most prevalent and versatile method for synthesizing indolyl-chalcones is the Claisen-Schmidt condensation . This reaction involves the base- or acid-catalyzed condensation of a substituted indole-3-carboxaldehyde with an appropriate acetophenone derivative.[5][6][7] Alternative green chemistry approaches, such as mechanochemical synthesis using high-energy ball milling, have also been developed to reduce reaction times and solvent usage.[2][8]

General Synthetic and Screening Workflow

The overall process for identifying biologically active indolyl-chalcones follows a logical progression from chemical synthesis to biological evaluation.

Caption: General workflow from synthesis to lead compound identification.

Biological Activities and Quantitative Data

Indolyl-chalcones exhibit a remarkable range of biological activities. The following sections summarize the key findings and present quantitative data in a structured format.

Anticancer Activity

The antiproliferative effects of indolyl-chalcones are the most extensively studied. These compounds have shown potent cytotoxicity against a wide array of human cancer cell lines, including those resistant to standard chemotherapeutics.[9][10]

Table 1: In Vitro Anticancer Activity of Selected Indolyl-Chalcones

| Compound ID | Cancer Cell Line | Assay Type | Metric (µM) | Reference |

|---|---|---|---|---|

| 3l | PaCa-2 (Pancreatic) | Cytotoxicity | IC₅₀ = 0.03 | [11] |

| 3m | PaCa-2 (Pancreatic) | Cytotoxicity | IC₅₀ = 0.09 | [11] |

| 3j | HCT116 (Colon) | Antiproliferative | IC₅₀ = 6.6 | [8][12] |

| 3h | HCT116 (Colon) | Antiproliferative | IC₅₀ = 7.9 | [8][12] |

| 18c | Jurkat (Leukemia) | Antiproliferative | IC₅₀ = 8.0 | [5][13] |

| 18c | HCT116 (Colon) | Antiproliferative | IC₅₀ = 18.2 | [5][13] |

| 3a | MCF-7 (Breast) | Antiproliferative | GI₅₀ = 11.7 | [14] |

| 3c | MCF-7 (Breast) | Antiproliferative | GI₅₀ = 15.3 | [14] |

| 14k | A549 (Lung) | Antiproliferative | IC₅₀ = 0.003 (3 nM) | [15] |

| 14k | HeLa (Cervical) | Antiproliferative | IC₅₀ = 0.009 (9 nM) | [15] |

| CIT-026 | PC3 (Prostate) | Cell Death | IC₅₀ ≈ 0.33 | [16] |

| CIT-223 | A549 (Lung) | Cell Death | IC₅₀ ≈ 0.33 |[16] |

IC₅₀: Half maximal inhibitory concentration. GI₅₀: 50% growth inhibition.

Anti-inflammatory Activity

Several indolyl-chalcone derivatives have demonstrated significant anti-inflammatory properties. Their activity is often evaluated in cellular models using lipopolysaccharide (LPS) to induce an inflammatory response or in animal models such as the carrageenan-induced paw edema test.

Table 2: Anti-inflammatory Activity of Selected Indolyl-Chalcones

| Compound ID | Model System | Key Finding | Reference |

|---|---|---|---|

| IC9 | Carrageenan-induced rat paw edema | 78.45% inhibition at 7.5 mg/kg | [17] |

| Compound 4 | Acetic acid-induced writhing (mouse) | 61.74% inhibition (analgesic effect) | [18] |

| Compounds 5i, 5l | In vitro assays | Active anti-inflammatory agents | [2] |

| Various | In vitro COX inhibition | Nonselective and selective COX-1/COX-2 inhibition observed |[19] |

Antimicrobial Activity

The unique chemical structure of indolyl-chalcones also confers antibacterial and antifungal properties. Their efficacy is typically assessed using diffusion assays, which measure the zone of growth inhibition against various pathogens.

Table 3: Antibacterial Activity of Selected Indolyl-Chalcones

| Compound ID | Bacterial Strain | Assay Method | Result (Zone of Inhibition) | Reference |

|---|---|---|---|---|

| Unnamed | Staphylococcus aureus | Agar Well Diffusion | 16 mm at 10 µg/ml | [4] |

| Unnamed | Klebsiella pneumoniae | Agar Well Diffusion | 25 mm at 10 µg/ml | [4] |

| Various | S. aureus, E. coli | Agar Disc Diffusion | Promising antimicrobial effects | [3] |

| 5a-d | Bacteria and Fungi | Not specified | Excellent results reported | |

Mechanisms of Action

The therapeutic potential of indolyl-chalcones stems from their ability to modulate multiple key cellular signaling pathways involved in cell proliferation, inflammation, and oxidative stress.

Anticancer: Microtubule Destabilization

A primary anticancer mechanism for many indolyl-chalcones is the disruption of microtubule dynamics. Microtubules are essential for forming the mitotic spindle during cell division. These compounds can bind to tubulin dimers, inhibiting their polymerization into microtubules.[9][16] This action leads to a defective mitotic spindle, activating the spindle assembly checkpoint, which arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[9][20]

References

- 1. In vitro tubulin polymerization assay [bio-protocol.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Licochalcone A significantly suppresses LPS signaling pathway through the inhibition of NF-kappaB p65 phosphorylation at serine 276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of antibacterial activity by agar well diffusion method [bio-protocol.org]

- 5. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 11. hereditybio.in [hereditybio.in]

- 12. researchhub.com [researchhub.com]

- 13. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. goldbio.com [goldbio.com]

- 15. botanyjournals.com [botanyjournals.com]

- 16. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glycyrrhiza inflata-derived chalcones, Licochalcone A, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

The Effect of 6-MOMIPP on the Cell Cycle: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the effects of 3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (6-MOMIPP) on the cell cycle, with a particular focus on its application in glioblastoma research. 6-MOMIPP is a novel, brain-penetrant, indole-based chalcone that functions as a microtubule-disrupting agent.[1][2] This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.

Introduction

Glioblastoma is an aggressive and challenging to treat primary brain tumor. A key strategy in cancer therapy is the disruption of the cell cycle in rapidly dividing tumor cells. Microtubule-targeting agents are a class of chemotherapeutics that interfere with the formation and function of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.[1] 6-MOMIPP has emerged as a promising therapeutic candidate due to its ability to cross the blood-brain barrier and induce mitotic arrest in glioblastoma cells.[1][2] This guide will explore the molecular mechanisms by which 6-MOMIPP exerts its effects on the cell cycle.

Mechanism of Action

6-MOMIPP's primary mechanism of action is the disruption of microtubule dynamics. It interacts with the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and leads to microtubule depolymerization.[1][2] This disruption of the microtubule network has profound effects on the cell cycle, primarily by activating the spindle assembly checkpoint. The sustained activation of this checkpoint prevents the cell from progressing from metaphase to anaphase, resulting in a prolonged mitotic arrest.[1] This arrest ultimately triggers a caspase-dependent apoptotic cascade, leading to cell death.[1][2]

Signaling Pathways

The induction of mitotic arrest and apoptosis by 6-MOMIPP is mediated by a complex signaling cascade. A key event is the sustained activation of Cyclin-Dependent Kinase 1 (Cdk1), a critical regulator of the G2/M transition and mitotic progression.[1][3] The prolonged activation of Cdk1 leads to the phosphorylation of anti-apoptotic proteins of the Bcl-2 family, specifically Bcl-2 and Bcl-xL.[1][3] This phosphorylation is thought to inactivate their anti-apoptotic function, thereby tipping the cellular balance towards apoptosis.

Furthermore, 6-MOMIPP treatment has been shown to activate the c-Jun N-terminal kinase (JNK) stress signaling pathway. The activation of JNK is a common response to microtubule-disrupting agents and is implicated in the induction of apoptosis.

The following diagram illustrates the proposed signaling pathway initiated by 6-MOMIPP:

Caption: 6-MOMIPP induced signaling pathway leading to mitotic arrest and apoptosis.

Quantitative Data

The following tables summarize the quantitative data regarding the effects of 6-MOMIPP on glioblastoma cells.

Table 1: Effect of 6-MOMIPP on Cell Cycle Distribution in U251 Glioblastoma Cells [4]

| 6-MOMIPP Concentration (µM) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |

| 0 (Control) | 55.3 ± 2.1 | 28.1 ± 1.5 | 16.6 ± 0.8 |

| 0.25 | 20.1 ± 1.8 | 15.2 ± 1.1 | 64.7 ± 2.5 |

| 0.5 | 12.5 ± 1.3 | 8.9 ± 0.9 | 78.6 ± 3.1 |

| 1.0 | 8.7 ± 0.9 | 5.4 ± 0.6 | 85.9 ± 3.8 |

| 5.0 | 6.2 ± 0.7 | 3.1 ± 0.4 | 90.7 ± 4.2 |

| Data are presented as mean ± SD (n=3) after 24 hours of treatment. |

Table 2: Viability of Glioblastoma Cell Lines after 48-hour Treatment with 6-MOMIPP [1]

| Cell Line | IC50 (µM) |

| U251 | ~0.5 |

| U87 | Data not available |

| T98G | Data not available |

| A172 | Data not available |

| Note: While broad activity against multiple glioblastoma cell lines is reported, specific IC50 values for cell lines other than U251 are not readily available in the cited literature. |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.

Experimental Workflow:

References

Early Studies on Novel Indolyl-Propenones in Glioblastoma Therapy: A Technical Overview of MOMIPP and 6-MOMIPP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early preclinical research on two structurally related indolyl-pyridinyl-propenone compounds, MOMIPP and 6-MOMIPP, which have demonstrated potential as therapeutic agents for glioblastoma. Despite their subtle structural difference—the position of a methoxy group on the indole ring—these compounds elicit distinct anticancer effects through unique mechanisms of action. This document summarizes the quantitative data from foundational studies, details key experimental protocols, and visualizes the cellular pathways and workflows involved.

Introduction to this compound and 6-MOMIPP

This compound (trans 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one) and 6-MOMIPP (3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one) are synthetic chalcones that have shown efficacy against glioblastoma cell lines and in preclinical xenograft models. A critical finding in their early evaluation is that a minor shift in the methoxy group from the 5-position (this compound) to the 6-position (6-MOMIPP) on the indole ring dramatically alters their biological activity.[1]

-

This compound acts as a PIKfyve inhibitor, inducing a non-apoptotic form of cell death known as methuosis, which is characterized by extensive cytoplasmic vacuolization.[2][3]

-

6-MOMIPP , in contrast, functions as a microtubule-disrupting agent, targeting the colchicine binding site on β-tubulin to induce mitotic arrest and subsequent caspase-dependent apoptosis.[1][4]

Both compounds have the significant advantage of being able to penetrate the blood-brain barrier, a critical feature for therapeutics targeting brain tumors.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative data from early studies on this compound and 6-MOMIPP, providing a comparative look at their efficacy in vitro and in vivo.

Table 1: In Vitro Efficacy of this compound and 6-MOMIPP

| Compound | Cell Line | Assay Type | Concentration | Effect | Citation |

| This compound | U373, Hs683 | Cell Vacuolization | 3 µM | Induction of vacuolization | [5] |

| U251 | Glucose Uptake Assay | 10 µM | 80% reduction in [³H]2-deoxyglucose uptake after 24h | [3] | |

| HT-1080 (Fibrosarcoma) | Viability Assay | IC50 = 3.67 µM | Concentration-dependent reduction in viability | [6] | |

| 6-MOMIPP | U251 | Mitotic Arrest | ≥ 250 nM | Induction of mitotic arrest and caspase activation | [1][4] |

| Multiple Cancer Lines | Viability Assay | 1 µM | Reduced viability in most cancer lines | [1][4][7] | |

| Normal Cells (e.g., neurons) | Viability Assay | 1 µM | Not significantly affected | [1][4][7] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound and 6-MOMIPP

| Compound | Animal Model | Tumor Model | Dosing Regimen | Key Findings | Citation |

| This compound | Athymic CrTac:NCR-Foxn1 mice | Intracerebral U251 Glioblastoma Xenograft | 80 mg/kg, i.p., once daily for 15 days | Moderately effective in suppressing tumor progression. Penetrates the blood-brain barrier. | [5][8][9] |

| 6-MOMIPP | Swiss Webster mice | Pharmacokinetics Study | 20 mg/kg, i.p., single dose | Readily penetrates the blood-brain barrier; brain concentrations mirror plasma concentrations. | [7][10] |

| Immunocompromised mice | Subcutaneous & Intracerebral U251 Glioblastoma Xenografts | 20 mg/kg, i.p., every 12 hours | Significant inhibition of tumor growth without causing general toxicity. | [7][11] |

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and 6-MOMIPP are visualized in the following signaling pathway diagrams.

This compound-Induced Methuosis

This compound inhibits PIKfyve, a lipid kinase involved in endosomal trafficking. This disruption leads to the accumulation of large, phase-lucent vacuoles derived from macropinosomes. This process is coupled with the activation of the JNK1/2 stress kinase pathway, resulting in the phosphorylation of downstream targets like c-Jun, Bcl-2, and Bcl-xL, ultimately culminating in methuosis, a non-apoptotic form of cell death.[2][12]

6-MOMIPP-Induced Apoptosis

6-MOMIPP acts as an antimitotic agent by binding to the colchicine site on β-tubulin, which inhibits microtubule polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase. Prolonged mitotic arrest activates Cdk1, which in turn phosphorylates and inactivates anti-apoptotic proteins like Bcl-2 and Bcl-xL. This sequence of events triggers the intrinsic caspase-dependent apoptosis pathway, leading to programmed cell death.[4][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the early studies of this compound and 6-MOMIPP are provided below.

Cell Viability Assay (ATP-based)

-

Cell Seeding: Seed glioblastoma cells (e.g., U251) in white-walled opaque 96-well plates at a density of 2,000 cells per well.

-

Compound Treatment: After 24 hours, treat cells with this compound or 6-MOMIPP at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.

-

ATP Measurement: Use a luminescent cell viability assay kit (e.g., CellTiter-Glo®). Add the reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure luminescence using a plate luminometer. Cell viability is proportional to the luminescence signal.

Tubulin Polymerization Assay (for 6-MOMIPP)

-

Reagent Preparation: Use a commercial tubulin polymerization assay kit. Reconstitute purified tubulin (>99% pure) to 3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.8, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP.

-

Reaction Setup: In a pre-warmed 96-well plate, add the reconstituted tubulin solution to wells containing various concentrations of 6-MOMIPP, a positive control (e.g., colchicine), and a vehicle control.

-

Data Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for one hour.

-

Analysis: An increase in absorbance indicates tubulin polymerization. Inhibition of polymerization is observed as a reduction in the rate and extent of absorbance increase compared to the vehicle control.

Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Treat cultured glioblastoma cells with this compound (e.g., 10 µM for 4 or 24 hours) or 6-MOMIPP. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. For this compound studies, use antibodies against phospho-JNK, total JNK, phospho-c-Jun, etc.[12] For 6-MOMIPP, use antibodies against phospho-Bcl-2, cleaved caspases, etc.[1]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Glioblastoma Xenograft Study Workflow

The following diagram outlines a typical workflow for assessing the in vivo efficacy of these compounds.

Conclusion

The early studies on this compound and 6-MOMIPP highlight a fascinating case of structure-activity relationship, where a minor molecular modification leads to a fundamental switch in the mechanism of cell death. This compound, through PIKfyve inhibition, induces methuosis, a non-apoptotic cell death pathway, while 6-MOMIPP disrupts microtubule dynamics to trigger classical apoptosis. Both compounds demonstrate the ability to cross the blood-brain barrier and inhibit glioblastoma growth in preclinical models, marking them as promising candidates for further development. The data and protocols summarized in this guide provide a foundational resource for researchers aiming to build upon these initial findings in the pursuit of more effective therapies for glioblastoma.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 6-MOMIPP, a novel brain-penetrant anti-mitotic indolyl-chalcone, inhibits glioblastoma growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-MOMIPP, a Novel Brain-Penetrant Antimitotic Indolyl-Chalcone, Inhibits Glioblastoma Growth and Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by this compound in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Tissue Distribution of 6-MOMIPP In Vivo. [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by this compound in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Hypothetical Technical Whitepaper: The Blood-Brain Barrier Permeability of Compound X

An in-depth analysis of the scientific literature reveals no compound or therapeutic agent designated "Momipp." This term does not appear in established pharmacological, biochemical, or clinical trial databases. Therefore, a technical guide on its ability to penetrate the blood-brain barrier cannot be constructed based on existing scientific evidence.

The following sections provide a hypothetical framework for such a guide, illustrating the expected structure and content, which can be adapted should information on a relevant compound become available.

This document serves as a template for a technical guide on the blood-brain barrier (BBB) penetration capabilities of a novel therapeutic agent. For the purpose of this illustration, the hypothetical compound will be referred to as "Compound X."

Introduction to Compound X and the Blood-Brain Barrier Challenge

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). Overcoming this barrier is a primary challenge in the development of drugs targeting CNS diseases. Compound X is a novel small molecule inhibitor of the fictitious "NeuroKinase-1" (NK-1), a key enzyme implicated in the progression of Alzheimer's disease. This guide details the preclinical evidence of Compound X's ability to cross the BBB and engage its target in the CNS.

Quantitative Assessment of BBB Penetration

The capacity of Compound X to penetrate the CNS was evaluated in preclinical rodent models. Key pharmacokinetic (PK) parameters were measured following intravenous administration.

Table 1: Brain Penetration Pharmacokinetics of Compound X in Mice

| Parameter | Value | Units |

| Dose (IV) | 5 | mg/kg |

| Brain Cmax (Peak Concentration) | 150 | ng/g |

| Plasma Cmax | 850 | ng/mL |

| Brain AUC (Area Under the Curve) | 450 | ngh/g |

| Plasma AUC | 1200 | ngh/mL |

| Brain-to-Plasma Ratio (Kp) | 0.53 | unitless |

| Unbound Brain-to-Plasma Ratio (Kpu,u) | 0.95 | unitless |

Note: Data presented is hypothetical for illustrative purposes.

Experimental Protocols

The following outlines the methodology used to derive the pharmacokinetic data presented in Table 1.

3.1 In Vivo Microdialysis Protocol

A standard in vivo microdialysis study was conducted to determine the unbound concentration of Compound X in the brain and plasma of male C57BL/6 mice.

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Surgical Implantation: A guide cannula was stereotaxically implanted into the hippocampus. A second cannula was inserted into the jugular vein for blood sampling. Animals were allowed to recover for 48 hours.

-

Compound Administration: Compound X was administered as a single bolus intravenous (IV) injection at a dose of 5 mg/kg.

-

Sample Collection: Microdialysis samples were collected from the brain every 30 minutes for 4 hours. Blood samples were collected from the jugular vein at corresponding time points.

-

Bioanalysis: The concentrations of Compound X in the dialysate and plasma were determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

-

Calculation: The Kp,u,u value was calculated as the ratio of the area under the curve (AUC) of unbound Compound X in the brain to the AUC of unbound Compound X in the plasma.

Mechanism of BBB Transport

The high unbound brain-to-plasma ratio (Kpu,u ≈ 1.0) suggests that Compound X is not subject to significant active efflux from the brain. It likely crosses the blood-brain barrier via passive diffusion, driven by its favorable physicochemical properties (e.g., low molecular weight, optimal lipophilicity).

Conclusion and Future Directions

The preclinical data strongly indicate that Compound X effectively penetrates the blood-brain barrier and achieves therapeutically relevant concentrations in the brain. The Kpu,u value near 1.0 is a highly desirable characteristic for a CNS drug candidate, suggesting that plasma concentrations can serve as a reliable surrogate for target engagement in the brain. Future studies will focus on positron emission tomography (PET) imaging to visually confirm target engagement and further delineate the regional distribution of Compound X within the human brain.

Methodological & Application

Application Notes and Protocols for Momipp in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing Momipp and its structural analog, 6-MOMIPP, in cell culture experiments. These compounds, while structurally related, exhibit distinct mechanisms of action, offering different approaches to inducing cancer cell death.

Part 1: this compound (PIKfyve Inhibitor and Methuosis Inducer)

This compound (CAS: 1363421-46-8) is a potent inhibitor of phosphoinositide kinase, FYVE-type finger containing (PIKfyve).[1][2] Its inhibition of PIKfyve leads to the induction of methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, phase-lucent cytoplasmic vacuoles derived from macropinosomes.[3][4] This is followed by metabolic failure and plasma membrane rupture. This compound has been shown to readily cross the blood-brain barrier, making it a compound of interest for neurological cancers like glioblastoma.[1][5]

Mechanism of Action

This compound's primary mode of action is the induction of methuosis through PIKfyve inhibition.[2][4] This process is also associated with the disruption of glucose uptake and glycolytic metabolism.[3] Furthermore, this compound selectively activates the JNK1/2 stress kinase pathway, leading to the phosphorylation of c-Jun, Bcl-2, and Bcl-xL.[3][6][7]

Caption: Signaling pathway of this compound-induced methuosis in cancer cells.

Quantitative Data

The following table summarizes the inhibitory concentrations of this compound in various cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| HT-1080 | Fibrosarcoma | 3.67 | Not Specified | [8] |

| U251 | Glioblastoma | >2.5 | 48 hours | [9] |

| HEK293 | Embryonic Kidney | >30 | Not Specified | [8] |

| HSF | Fibroblast | >30 | Not Specified | [8] |

Note: IC50 values can vary depending on the assay conditions and duration.

Experimental Protocols

Protocol 1: Cell Viability Assay (using CellTiter-Glo®)

This protocol is for assessing the effect of this compound on the viability of glioblastoma cells.

-

Cell Seeding:

-

Culture U251 human glioblastoma cells in DMEM supplemented with 10% (v/v) fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.

-

Seed 2,000 cells per well in a white-walled, opaque 96-well plate in a final volume of 100 µL.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions to achieve the desired final concentrations (e.g., 0.1 to 20 µM). The final DMSO concentration should not exceed 0.1%.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

ATP Measurement:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Western Blot for JNK Pathway Activation

This protocol details the detection of phosphorylated JNK1/2 in response to this compound treatment.

-

Cell Treatment and Lysis:

-

Seed U251 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with 10 µM this compound or vehicle control for 4 to 24 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against phospho-JNK1/2 (p46/p54) and total JNK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

-

Part 2: 6-MOMIPP (Microtubule Disruptor and Apoptosis Inducer)

6-MOMIPP, a structural analog of this compound, is a novel indole-based chalcone that functions as a microtubule-disrupting agent.[5][10] It interacts with the colchicine binding site on β-tubulin, leading to microtubule depolymerization, mitotic arrest, and ultimately, caspase-dependent apoptosis.[5][10] Like this compound, it can penetrate the blood-brain barrier.[5]

Mechanism of Action

6-MOMIPP induces cell death through a distinct apoptotic pathway. By disrupting microtubule dynamics, it triggers a G2/M phase cell cycle arrest.[5] This mitotic arrest is followed by the activation of Cdk1(Cdc2) and the phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL, culminating in caspase activation and apoptosis.[5][10]

Caption: Signaling pathway of 6-MOMIPP-induced apoptosis in cancer cells.

Quantitative Data

The following table summarizes the effects of 6-MOMIPP on the viability of various cancer cell lines.

| Cell Line | Cancer Type | Effect | Concentration | Incubation Time | Reference |

| U251 | Glioblastoma | Induces mitotic arrest & cell death | ≥ 250 nM | 24-48 hours | [5][10] |

| Various | Glioblastoma, Melanoma, Lung Carcinoma | Reduces cell viability | 1 µM | 48 hours | [5][10] |

| Normal Cells | Differentiated Neurons | No significant effect on viability | 1 µM | 48 hours | [5][10] |

Experimental Protocols

Protocol 3: Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the cell cycle distribution of cells treated with 6-MOMIPP.

-

Cell Treatment:

-

Seed U251 cells in 6-well plates and allow them to adhere.

-

Treat cells with varying concentrations of 6-MOMIPP (e.g., 0.25 to 5.0 µM) or vehicle control for 24 hours.

-

-

Cell Harvesting and Fixation:

-

Collect both adherent and detached cells by trypsinization and centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer.

-

Use appropriate software (e.g., CellQuest) to generate DNA histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates mitotic arrest.

-

Protocol 4: Immunofluorescence for Microtubule Integrity

This protocol allows for the visualization of microtubule structures within cells following treatment with 6-MOMIPP.

-

Cell Culture and Treatment:

-

Grow U251 cells on glass coverslips in a 24-well plate.

-

Treat the cells with the desired concentration of 6-MOMIPP (e.g., 1 µM) for 24 hours.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 568-labeled goat anti-mouse) for 1 hour in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence microscope. Disruption of the normal microtubule network will be visible in treated cells.

-

Experimental Workflow Overview

The following diagram illustrates a general workflow for investigating the effects of this compound or 6-MOMIPP in cell culture.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-MOMIPP, a Novel Brain-Penetrant Antimitotic Indolyl-Chalcone, Inhibits Glioblastoma Growth and Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by this compound in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. apexbt.com [apexbt.com]

Application Notes: Momipp and 6-MOMIPP for In Vivo Mouse Models

Introduction

This document provides detailed application notes and protocols for the use of Momipp and the related compound 6-MOMIPP in preclinical in vivo mouse models, with a particular focus on glioblastoma. This compound is identified as a PIKfyve inhibitor that induces macropinocytosis and a form of non-apoptotic cell death known as methuosis.[1][2][3] In contrast, 6-MOMIPP is a novel indole-based chalcone that acts as a microtubule disruptor, inducing mitotic arrest and caspase-dependent apoptosis.[4][5] Both compounds have demonstrated the crucial ability to penetrate the blood-brain barrier, making them candidates for the treatment of brain tumors.[1][2][4][5] These notes are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Compound Profiles and Mechanisms of Action

-

This compound : This compound is a PIKfyve inhibitor that stimulates intense macropinocytosis.[1][2] Its mechanism of action involves the disruption of glucose uptake and glycolytic metabolism, leading to the selective activation of the JNK1/2 stress kinase pathway.[1][6][7] This activation results in the phosphorylation of c-Jun, Bcl-2, and Bcl-xL, ultimately causing methuosis, a form of cell death characterized by extensive cytoplasmic vacuolization.[1][6][7]

-

6-MOMIPP : This compound is an antimitotic agent that interacts with the colchicine binding site on β-tubulin, disrupting microtubule polymerization.[4][5] This disruption leads to mitotic arrest in the G2/M phase of the cell cycle.[4] The subsequent cell death pathway is apoptotic, involving the activation of Cdk1(Cdc2), phosphorylation of Bcl-2 and Bcl-xL, and activation of caspases.[4][5]

Data Presentation: In Vivo Dosage and Administration

The following table summarizes the quantitative data from key in vivo studies using this compound and 6-MOMIPP in mouse models.

| Compound | Dosage | Administration Route & Schedule | Mouse Model | Tumor Type / Model | Key Outcome |

| This compound | 80 mg/kg | Intraperitoneal (i.p.), once daily for 15 consecutive days | Athymic CrTac:NCR-Foxn1 mice (female, 7-8 weeks) | Intracerebral glioblastoma xenografts | Moderately effective in suppressing tumor progression.[1][3][8] |

| 6-MOMIPP | 20 mg/kg | Intraperitoneal (i.p.), every 12 hours for 12 consecutive days | Athymic mice | Orthotopic (intracerebral) U251-LUC glioblastoma xenografts | Significant inhibition of intracerebral tumor growth.[4] |

| 6-MOMIPP | 20 mg/kg | Intraperitoneal (i.p.), single dose | Swiss Webster mice (female, 8-10 weeks) | Pharmacokinetic study (no tumor) | Readily penetrates the blood-brain barrier; brain concentrations mirror plasma concentrations.[4][9] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The distinct mechanisms of this compound and 6-MOMIPP are visualized below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | PI3K | TargetMol [targetmol.com]

- 4. 6-MOMIPP, a Novel Brain-Penetrant Antimitotic Indolyl-Chalcone, Inhibits Glioblastoma Growth and Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-MOMIPP, a novel brain-penetrant anti-mitotic indolyl-chalcone, inhibits glioblastoma growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by this compound in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacokinetics and Tissue Distribution of 6-MOMIPP In Vivo. [bio-protocol.org]

Application Notes and Protocols for Momipp Tubulin Polymerization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momipp (3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one) is a novel small molecule that has been identified as a potent disruptor of microtubule dynamics.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Consequently, agents that interfere with microtubule polymerization are of significant interest as potential anti-cancer therapeutics. This compound has been shown to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin, leading to mitotic arrest and subsequent apoptotic cell death in cancer cells.[1][2][3]

These application notes provide a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory effects of this compound and similar compounds. The assay monitors the polymerization of tubulin into microtubules in the presence of the test compound. This can be achieved by measuring the change in light scattering (turbidimetric assay) or by using a fluorescent reporter that preferentially binds to polymerized microtubules.

Principle of the Assay

The in vitro tubulin polymerization assay is based on the principle that purified tubulin dimers will polymerize into microtubules under specific conditions (e.g., presence of GTP and incubation at 37°C). This polymerization process can be monitored in real-time.

-

Turbidimetric Assay: As tubulin polymerizes, the formation of microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340-350 nm.

-

Fluorescence-Based Assay: This method utilizes a fluorescent probe, such as DAPI, which exhibits enhanced fluorescence upon binding to polymerized microtubules. The increase in fluorescence intensity is directly proportional to the extent of tubulin polymerization.[4]

Compounds that inhibit tubulin polymerization, such as this compound, will prevent or reduce this increase in absorbance or fluorescence.

Experimental Protocols

Materials and Reagents

-

Lyophilized tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

This compound (or other test compounds)

-

Positive Control (e.g., Colchicine, Nocodazole)

-

Negative Control (DMSO)

-

96-well microplates (clear for absorbance, black for fluorescence)

-

Temperature-controlled microplate reader

Preparation of Reagents

-

Tubulin Stock Solution: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

GTP Stock Solution: Prepare a 100 mM stock solution of GTP in distilled water. Aliquot and store at -80°C.

-

Polymerization Buffer: Prepare the polymerization buffer by supplementing the General Tubulin Buffer with GTP and glycerol. The final concentrations will depend on the specific assay format (see below).

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in Polymerization Buffer to create a range of working concentrations.

Assay Protocol: Fluorescence-Based Method

This protocol is adapted for a total reaction volume of 100 µL per well in a 96-well plate.

-

Prepare the Tubulin Solution: On ice, dilute the tubulin stock solution with ice-cold Polymerization Buffer (containing 1 mM GTP, 10% glycerol, and a fluorescent reporter like 6.3 µM DAPI) to a final concentration of 2 mg/mL.[4]

-

Prepare the Plate: Add 10 µL of the various concentrations of this compound, positive control (e.g., 10 µM Nocodazole), or negative control (DMSO) to the wells of a pre-warmed (37°C) 96-well black microplate.

-

Initiate Polymerization: Using a multichannel pipette, add 90 µL of the cold tubulin solution to each well to initiate the polymerization reaction.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.

Assay Protocol: Turbidimetric Method

-

Prepare the Tubulin Solution: On ice, dilute the tubulin stock solution with ice-cold Polymerization Buffer (containing 1 mM GTP and 10% glycerol) to a final concentration of 3 mg/mL.

-

Prepare the Plate: Add 10 µL of the various concentrations of this compound, positive control (e.g., 10 µM Nocodazole), or negative control (DMSO) to the wells of a pre-warmed (37°C) 96-well clear microplate.

-

Initiate Polymerization: Add 90 µL of the cold tubulin solution to each well.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis and Presentation

The rate of tubulin polymerization can be determined from the linear phase of the polymerization curve (absorbance or fluorescence vs. time). The effect of this compound is quantified by comparing the polymerization rate in the presence of the compound to the negative control (DMSO).

The IC50 value, the concentration of the compound that inhibits the polymerization rate by 50%, can be calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| Colchicine | 2.68 | [5] |

| Combretastatin A-4 | 2.1 | [5] |

| Nocodazole | ~5 | [6] |

| Podophyllotoxin | Not explicitly stated, but used as a reference inhibitor. | |

| This compound | Data not available in the searched literature |

Visualizations

Experimental Workflow

Caption: Workflow of the in vitro tubulin polymerization assay.

Signaling Pathway

Caption: this compound's mechanism of action leading to apoptosis.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. 6-MOMIPP, a novel brain-penetrant anti-mitotic indolyl-chalcone, inhibits glioblastoma growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Momipp in Glioblastoma Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-methoxy-2-methyl-3-(4-pyridinylcarbonyl)indole (6-MOMIPP), a novel brain-penetrant anti-mitotic agent, in preclinical glioblastoma xenograft models. The following sections detail its mechanism of action, protocols for in vivo studies, and key quantitative data from published research.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapy. The blood-brain barrier (BBB) presents a significant challenge for the delivery of chemotherapeutic agents. 6-MOMIPP is an indole-based chalcone that has demonstrated the ability to cross the BBB and effectively inhibit glioblastoma growth in preclinical models.[1][2][3] It functions as a microtubule disruptor, inducing mitotic arrest and subsequent apoptotic cell death in cancer cells.[1][2][3]

Mechanism of Action

6-MOMIPP exerts its anti-cancer effects by targeting the colchicine binding site on β-tubulin.[1][2][3] This interaction disrupts microtubule polymerization, leading to mitotic arrest.[1][2] The downstream signaling cascade involves the activation of Cdk1(Cdc2) and subsequent phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL, ultimately triggering caspase-dependent apoptosis.[1][3] Studies have also indicated the involvement of the JNK signaling pathway in 6-MOMIPP-induced cell death.[4][5]

Signaling Pathway of 6-MOMIPP in Glioblastoma

Caption: Signaling pathway of 6-MOMIPP in glioblastoma cells.

Experimental Protocols

Cell Lines and Culture

-

Cell Line: U251 human glioblastoma cells are commonly used for both in vitro and in vivo studies with 6-MOMIPP.[1][2] U251 cells can be engineered to express luciferase (U251-LUC) for in vivo bioluminescence imaging.[2]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vivo Glioblastoma Xenograft Models

Two primary xenograft models have been utilized to evaluate the efficacy of 6-MOMIPP:

-

Subcutaneous Xenograft Model:

-

Animal Model: Athymic nude mice (nu/nu).

-

Cell Implantation: Subcutaneously inject 5 x 10^6 U251 cells in a mixture of media and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width^2).

-

Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

-

-

Orthotopic (Intracerebral) Xenograft Model:

-

Animal Model: Athymic nude mice.

-

Cell Implantation: Stereotactically inject U251-LUC cells (e.g., 4 x 10^5 cells) into the brain (e.g., striatum).[2]

-

Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (BLI) after intraperitoneal injection of D-luciferin.[2]

-

Treatment Initiation: Initiate treatment once tumors are established, as confirmed by BLI signal (e.g., 10^7 - 10^8 photons).[2]

-

Experimental Workflow for Orthotopic Xenograft Study

References

- 1. 6-MOMIPP, a novel brain-penetrant anti-mitotic indolyl-chalcone, inhibits glioblastoma growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-MOMIPP, a Novel Brain-Penetrant Antimitotic Indolyl-Chalcone, Inhibits Glioblastoma Growth and Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by this compound in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Momipp: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the experimental use of Momipp, a potent inducer of methuosis and a PIKfyve inhibitor.

Introduction